molecular formula C11H9ClO B11906685 1-Chloro-6-methylnaphthalen-2-ol

1-Chloro-6-methylnaphthalen-2-ol

Katalognummer: B11906685
Molekulargewicht: 192.64 g/mol
InChI-Schlüssel: ZPCHGXQWVBFLDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-6-methylnaphthalen-2-ol is an organic compound with the molecular formula C11H9ClO It is a derivative of naphthalene, characterized by the presence of a chlorine atom and a hydroxyl group on the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-6-methylnaphthalen-2-ol typically involves the chlorination of 6-methylnaphthalen-2-ol. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6-Methylnaphthalen-2-ol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective chlorination at the desired position on the naphthalene ring.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-6-methylnaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chlorine atom can be reduced to form 6-methylnaphthalen-2-ol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium amide (NaNH2) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

    Oxidation: 1-Chloro-6-methylnaphthalen-2-one or 1-Chloro-6-methylnaphthalene-2-carboxylic acid.

    Reduction: 6-Methylnaphthalen-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-6-methylnaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Chloro-6-methylnaphthalen-2-ol involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

    1-Chloro-6-methoxynaphthalen-2-ol: Similar structure but with a methoxy group instead of a hydroxyl group.

    6-Chloro-1-methylnaphthalen-2-ol: Chlorine and methyl groups are positioned differently on the naphthalene ring.

    1-Bromo-6-methylnaphthalen-2-ol: Bromine atom instead of chlorine.

Uniqueness: 1-Chloro-6-methylnaphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C11H9ClO

Molekulargewicht

192.64 g/mol

IUPAC-Name

1-chloro-6-methylnaphthalen-2-ol

InChI

InChI=1S/C11H9ClO/c1-7-2-4-9-8(6-7)3-5-10(13)11(9)12/h2-6,13H,1H3

InChI-Schlüssel

ZPCHGXQWVBFLDG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.